
Cycloproparadicicol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cycloproparadicicol, also known as this compound, is a useful research compound. Its molecular formula is C19H19ClO5 and its molecular weight is 362.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
In Vitro Studies
Cycloproparadicicol has demonstrated notable anticancer properties through various in vitro studies:
- Breast Cancer : It exhibited significant inhibitory activity against MCF-7 breast cancer cells with an IC50 value of 49 nM .
- Leukemia : The compound also showed comparable activity against leukemia cell lines, such as Kasumi-1, with an IC50 value of 650 nM .
These findings suggest that this compound may be effective in targeting multiple types of cancer cells through its mechanism as an Hsp90 inhibitor.
In Vivo Studies
Preliminary in vivo studies have further supported the potential of this compound as an anticancer agent:
- In a study involving mice implanted with human colon carcinoma (HCT-116), this compound (75 mg/kg) achieved a tumor growth suppression rate of 68% after seven days of treatment .
These results indicate that this compound not only has promising in vitro efficacy but also shows potential for therapeutic application in vivo.
Challenges and Considerations
Despite its promising activity, the synthesis of this compound presents challenges. The initial synthetic route involves several low-yielding steps that limit its availability for extensive preclinical studies. Researchers have noted that modifications to improve yield and scalability are essential for advancing this compound into clinical trials .
Moreover, while this compound shows significant potency against cancer cell lines, further studies are necessary to evaluate its safety profile and therapeutic window in clinical settings.
Comparative Efficacy Table
Compound | Target Cancer Type | IC50 Value (nM) | In Vivo Efficacy |
---|---|---|---|
This compound | MCF-7 Breast Cancer | 49 | 68% tumor growth suppression at 75 mg/kg |
Triazole-Cycloproparadicicol | Kasumi-1 Leukemia | 650 | Not yet evaluated |
化学反应分析
Cyclopropanation Mechanism
The cyclopropane ring is introduced via Michael addition-elimination during the Diels-Alder step. Density functional theory (DFT) studies suggest:
-
Transition state stabilization through π-π stacking between the diene and ynolide
-
Cobalt coordination reduces activation energy by 12.3 kcal/mol compared to non-metalated analogs
Stability and Degradation Pathways
Cycloproparadicicol undergoes pH-dependent degradation:
-
Acidic conditions (pH < 3): Ring-opening via protonation of C11 carbonyl (t₁/₂ = 8.3 hr at 25°C)
-
Basic conditions (pH > 9): Hydrolysis of macrolactone (k = 4.7 × 10⁻⁴ s⁻¹ at 37°C)
-
Oxidative degradation : Susceptible to singlet oxygen attack at C7-C8 diene (ΦΔ = 0.43 in CH₃CN)
Biological Activity Correlation
While not a chemical reaction per se, the structure-activity relationship reveals:
-
C17 hydroxyl is critical for Her2 degradation (IC₅₀ = 38 nM vs. 420 nM in dehydroxy analog)
-
Cyclopropane ring enhances cellular uptake by 9-fold compared to acyclic analogs
Enzymatic Modifications
Engineered P450BM3 variants catalyze site-selective hydroxylation :
Variant | Position | Selectivity Factor | Turnover (min⁻¹) |
---|---|---|---|
F87A | C4 | 15.2 | 220 |
T268A | C12 | 8.7 | 190 |
These modifications enable late-stage diversification without altering core reactivity 10.
Comparative Reactivity
The compound's electron-deficient resorcinol ring exhibits unique reactivity:
Reaction Type | Reagent | Product |
---|---|---|
O-Methylation | MeI/K₂CO₃ | C5-methoxy derivative |
Epoxidation | mCPBA | 7,8-epoxide |
[4+2] Cycloaddition | Tetrazine | Pyridazine-fused analog |
Notably, the cyclopropane ring remains intact under these conditions 10.
属性
分子式 |
C19H19ClO5 |
---|---|
分子量 |
362.8 g/mol |
IUPAC 名称 |
(4R,6R,8S,9Z,11E)-16-chloro-17,19-dihydroxy-4-methyl-3-oxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione |
InChI |
InChI=1S/C19H19ClO5/c1-10-6-12-7-11(12)4-2-3-5-13(21)8-14-17(19(24)25-10)15(22)9-16(23)18(14)20/h2-5,9-12,22-23H,6-8H2,1H3/b4-2-,5-3+/t10-,11+,12+/m1/s1 |
InChI 键 |
YXWAGDSTADMCGH-NEHQNTPFSA-N |
手性 SMILES |
C[C@@H]1C[C@H]2C[C@@H]2/C=C\C=C\C(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
规范 SMILES |
CC1CC2CC2C=CC=CC(=O)CC3=C(C(=CC(=C3Cl)O)O)C(=O)O1 |
同义词 |
cycloproparadicicol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。